molecular formula C8H4F3NO B2954628 2-Ethynyl-5-(trifluoromethoxy)pyridine CAS No. 1876428-02-2

2-Ethynyl-5-(trifluoromethoxy)pyridine

Cat. No. B2954628
CAS RN: 1876428-02-2
M. Wt: 187.121
InChI Key: VTUCMJIHSSICFC-UHFFFAOYSA-N
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Description

2-Ethynyl-5-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C8H4F3NO . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Ethynyl-5-(trifluoromethoxy)pyridine consists of a pyridine ring with an ethynyl group (C≡C-H) at the 2-position and a trifluoromethoxy group (O-CF3) at the 5-position . The InChI code for this compound is 1S/C8H4F3NO/c1-2-6-3-4-7(5-12-6)13-8(9,10)11/h1,3-5H .


Physical And Chemical Properties Analysis

2-Ethynyl-5-(trifluoromethoxy)pyridine is a liquid at room temperature . It has a molecular weight of 187.12 .

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts have been highlighted for their significance in synthesizing pyranopyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries. These catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitate the development of bioavailable molecules with broad synthetic applications. Such research underscores the potential for 2-Ethynyl-5-(trifluoromethoxy)pyridine in catalyzing reactions for medicinal chemistry (Parmar, Vala, & Patel, 2023).

Pyridine Derivatives in Medicine and Chemosensing

The medicinal importance of pyridine derivatives is well-documented, showcasing their role in various biological activities and as chemosensors. These compounds exhibit antifungal, antibacterial, antioxidant, and anticancer activities, among others. Furthermore, pyridine derivatives' affinity for ions and neutral species highlights their utility in chemosensing applications, underscoring the potential research avenues for 2-Ethynyl-5-(trifluoromethoxy)pyridine in these areas (Abu-Taweel et al., 2022).

Anticancer Applications

The journey of pyridine-based compounds as potent anticancer agents reflects the significant therapeutic potential of these derivatives. Pyridine-based heterocyclic compounds exhibit a range of pharmacological properties, including anticancer activities. This area of research suggests a promising path for exploring 2-Ethynyl-5-(trifluoromethoxy)pyridine and its analogs as novel chemotherapeutic agents, offering insights into their mechanisms of action and efficacy against various cancer types (Alrooqi et al., 2022).

Environmental and Health Risks of Polyfluoroalkyl Substances

Research into the environmental and health impacts of polyfluoroalkyl substances, which share some functional similarities with fluorinated compounds like 2-Ethynyl-5-(trifluoromethoxy)pyridine, emphasizes the need for understanding the ecological and toxicological profiles of these chemicals. Studies on their bioaccumulation, persistence, and potential health risks can inform safer chemical design and application strategies, particularly for compounds intended for widespread industrial or medicinal use (Liu & Avendaño, 2013).

Safety and Hazards

This compound is considered hazardous and has been assigned the GHS07 pictogram . It has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-ethynyl-5-(trifluoromethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO/c1-2-6-3-4-7(5-12-6)13-8(9,10)11/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUCMJIHSSICFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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